molecular formula C19H23ClN2 B5674595 1-(4-chlorophenyl)-4-(2,4-dimethylbenzyl)piperazine

1-(4-chlorophenyl)-4-(2,4-dimethylbenzyl)piperazine

Cat. No. B5674595
M. Wt: 314.9 g/mol
InChI Key: FDUKBXPYEVPRMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to "1-(4-chlorophenyl)-4-(2,4-dimethylbenzyl)piperazine," often involves multi-step chemical reactions, starting from basic aromatic compounds or anilines. For instance, compounds with chlorophenyl piperazine structures have been synthesized through reactions involving halogenation, nitration, and subsequent reactions with piperazine under specific conditions (Dong Chuan-min, 2014). These processes emphasize the importance of optimizing reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including halogenation, alkylation, and coupling reactions, which are crucial for modifying their chemical properties for potential therapeutic applications. The presence of the chlorophenyl and dimethylbenzyl groups allows for further functionalization and the introduction of additional pharmacophoric elements (Li Ning-wei, 2006).

Physical Properties Analysis

The physical properties of "1-(4-chlorophenyl)-4-(2,4-dimethylbenzyl)piperazine" derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. These properties are critical for the compounds' bioavailability and pharmacokinetics. For example, the crystal packing and solubility can be affected by the substitution pattern on the piperazine ring and the nature of the substituents (Yanxi Song, C. S. Chidan Kumar, S. Chandraju, S. Naveen, Hongqi Li, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and binding affinity, of piperazine derivatives are key to their potential as therapeutic agents. The electronic structure, including the distribution of electron density and the presence of electron-donating or withdrawing groups, plays a significant role in these properties. Studies involving computational and experimental methods have been conducted to understand these aspects better, aiming to optimize the compounds for specific biological targets (Muzzaffar A Bhat, Muzzaffar A Bhat, Shabir H. Lone, R. Butcher, S. Srivastava, 2018).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(2,4-dimethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-15-3-4-17(16(2)13-15)14-21-9-11-22(12-10-21)19-7-5-18(20)6-8-19/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUKBXPYEVPRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-[(2,4-dimethylphenyl)methyl]piperazine

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